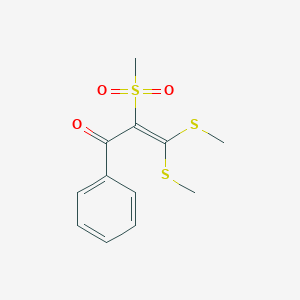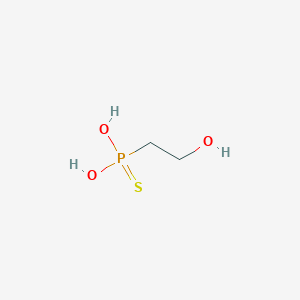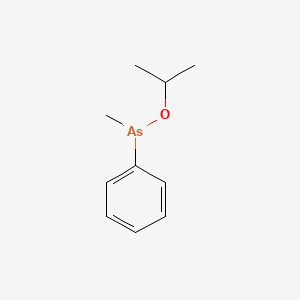
Propan-2-yl methyl(phenyl)arsinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl methyl(phenyl)arsinite is an organoarsenic compound with the molecular formula C10H15AsO It is characterized by the presence of an arsenic atom bonded to a propan-2-yl group, a methyl group, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl methyl(phenyl)arsinite typically involves the reaction of phenylarsine oxide with isopropyl methyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust equipment. The process is scaled up to accommodate the increased demand for the compound in various applications. Quality control measures are implemented to ensure the consistency and reliability of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl methyl(phenyl)arsinite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides, which are more stable and less reactive.
Reduction: Reduction reactions can convert the compound into its corresponding arsenic hydrides.
Substitution: The phenyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine, and the reactions are conducted under controlled temperatures to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include arsenic oxides, arsenic hydrides, and various substituted derivatives of this compound
Wissenschaftliche Forschungsanwendungen
Propan-2-yl methyl(phenyl)arsinite has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Propan-2-yl methyl(phenyl)arsinite involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the arsenic atom, which forms covalent bonds with sulfur atoms in thiol groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the propan-2-yl and methyl groups.
Arsenic trioxide: A simpler arsenic compound with different chemical properties and applications.
Dimethylarsinic acid: Contains two methyl groups bonded to arsenic, differing in structure and reactivity.
Uniqueness
Propan-2-yl methyl(phenyl)arsinite is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
64423-22-9 |
|---|---|
Molekularformel |
C10H15AsO |
Molekulargewicht |
226.15 g/mol |
IUPAC-Name |
methyl-phenyl-propan-2-yloxyarsane |
InChI |
InChI=1S/C10H15AsO/c1-9(2)12-11(3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI-Schlüssel |
BOFRLXDDXIYZGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O[As](C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
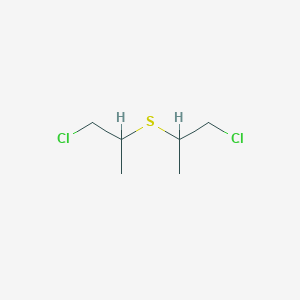
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)
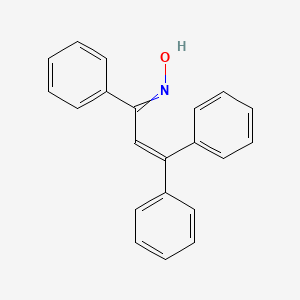

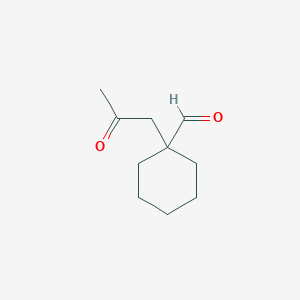
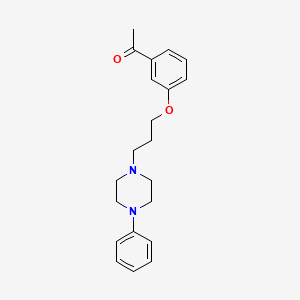
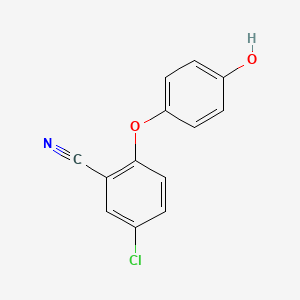

![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
